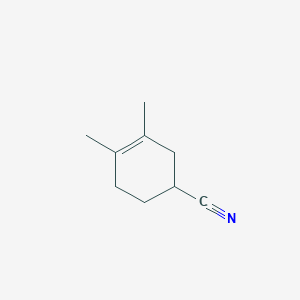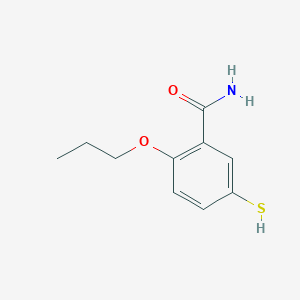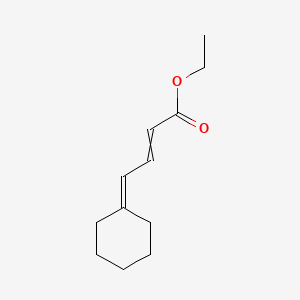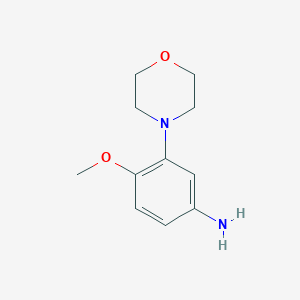
Diethyl 2-iodobenzylphosphonate
描述
Diethyl 2-iodobenzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-iodophenylmethyl moiety. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2-iodophenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable 2-iodobenzyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 2-iodobenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or toluene at elevated temperatures to facilitate the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of diethyl [(2-iodophenyl)methyl]phosphonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
Diethyl 2-iodobenzylphosphonate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 2-iodophenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides using suitable oxidizing or reducing agents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate or cesium carbonate are employed in these reactions, often in solvents like THF or toluene.
Major Products Formed
Substitution Reactions: Products include various substituted phosphonates with functional groups like azides, thiols, or ethers.
Oxidation and Reduction Reactions: Products include phosphonic acids, phosphine oxides, and other oxidized or reduced derivatives.
Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.
科学研究应用
Diethyl 2-iodobenzylphosphonate has diverse applications in scientific research:
作用机制
The mechanism of action of diethyl [(2-iodophenyl)methyl]phosphonate involves its reactivity towards various nucleophiles and electrophiles. The phosphonate group can act as a nucleophile, participating in substitution and coupling reactions. The iodine atom in the 2-iodophenyl group can be activated for substitution or coupling reactions, facilitating the formation of new chemical bonds . The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phenyl ring and the phosphonate group .
相似化合物的比较
Similar Compounds
Diethyl (thiophen-2-ylmethyl)phosphonate: Similar in structure but contains a thiophene ring instead of an iodophenyl group.
Diethyl (2-oxopropyl)phosphonate: Contains a carbonyl group instead of an iodophenyl group.
Uniqueness
Diethyl 2-iodobenzylphosphonate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for versatile functionalization through substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and various research applications .
属性
CAS 编号 |
62680-68-6 |
|---|---|
分子式 |
C11H16IO3P |
分子量 |
354.12 g/mol |
IUPAC 名称 |
1-(diethoxyphosphorylmethyl)-2-iodobenzene |
InChI |
InChI=1S/C11H16IO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
XKRRRSGJXJFGBG-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CC1=CC=CC=C1I)OCC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1H-indol-5-yl)sulfamoyl]dimethylamine](/img/structure/B8601418.png)

![Ethyl (3R,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B8601422.png)










![Thieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8601492.png)
